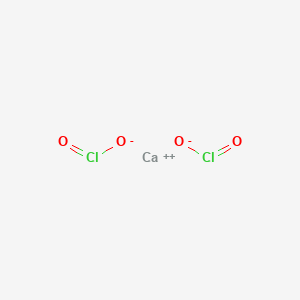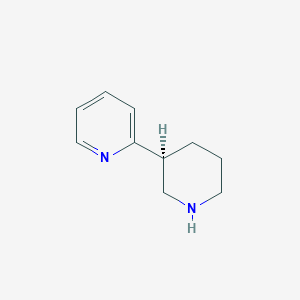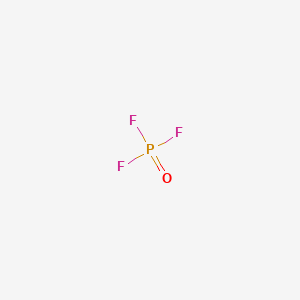
3,3/'-Disulfanediyldi(oxolan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dithiobisdihydro-2-furanone is an organic compound with the molecular formula C8H10O4S2 It is a member of the furanone family, which are heterocyclic compounds containing a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobisdihydro-2-furanone typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method provides a practical approach to obtaining biologically potent furanones in moderate-to-good yields. Another method involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide, also at room temperature .
Industrial Production Methods
Industrial production methods for 3,3’-Dithiobisdihydro-2-furanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dithiobisdihydro-2-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furanones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’-Dithiobisdihydro-2-furanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 3,3’-Dithiobisdihydro-2-furanone involves its interaction with biological nucleophiles through conjugate addition. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable adducts with various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Furanone: A simpler analog with a similar furan ring structure but lacking the sulfur atoms.
3,4-Dihalo-2(5H)-furanone: A halogenated derivative with different reactivity and applications.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen instead of sulfur.
Uniqueness
3,3’-Dithiobisdihydro-2-furanone is unique due to the presence of two sulfur atoms, which impart distinct chemical properties and reactivity compared to other furanones. This uniqueness makes it valuable for specific applications in chemistry and biology.
Propiedades
Número CAS |
14091-96-4 |
|---|---|
Fórmula molecular |
C8H10O4S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
Clave InChI |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
SMILES canónico |
C1COC(=O)C1SSC2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


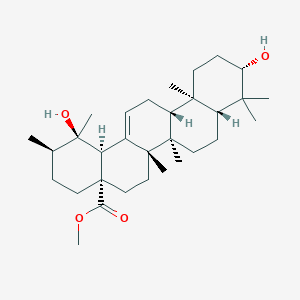
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)

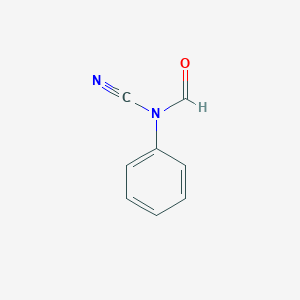
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
